molecular formula C16H22N4O B6633010 N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Numéro de catalogue B6633010
Poids moléculaire: 286.37 g/mol
Clé InChI: LXCZISMJOIHWSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system that plays a crucial role in various physiological processes.

Mécanisme D'action

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. Upon binding to the CB2 receptor, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide activates downstream signaling pathways that modulate various physiological processes such as inflammation, pain, and neuroprotection. The exact mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways such as the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been demonstrated to have anti-inflammatory and analgesic effects in models of inflammatory and neuropathic pain. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways without affecting other receptors. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments. One of the main limitations is the lack of clinical data on its safety and efficacy. Additionally, N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has a relatively short half-life and may require frequent dosing in in vivo experiments.

Orientations Futures

There are several future directions for research on N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide. One area of interest is the potential use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide and its downstream signaling pathways may provide insights into the development of novel therapies for these diseases. Another area of interest is the development of new analogs of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide with improved pharmacokinetic properties and selectivity for the CB2 receptor. Finally, the use of N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.

Méthodes De Synthèse

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1H-indazole-3-carboxylic acid with 3,3-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with N-methyl-N-(trimethylsilyl)amine, followed by deprotection to obtain N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high yield and purity.

Applications De Recherche Scientifique

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and neuroprotection. N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. It has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2)8-5-9-17-13(16)10-18-15(21)14-11-6-3-4-7-12(11)19-20-14/h3-4,6-7,13,17H,5,8-10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZISMJOIHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC(=O)C2=NNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.